molecular formula C15H12O3 B12915799 2-Benzyl-2-hydroxybenzofuran-3(2H)-one CAS No. 4940-48-1

2-Benzyl-2-hydroxybenzofuran-3(2H)-one

Cat. No.: B12915799
CAS No.: 4940-48-1
M. Wt: 240.25 g/mol
InChI Key: VKYKBJAXUAMRLH-UHFFFAOYSA-N
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Description

2-Benzyl-2-hydroxybenzofuran-3(2H)-one is a natural product found in Flindersia brassii with data available.

Biological Activity

2-Benzyl-2-hydroxybenzofuran-3(2H)-one, a compound belonging to the auronol family, has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12O3
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • IUPAC Name : this compound

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antimicrobial Activity :
    • This compound has demonstrated significant antimicrobial properties against various pathogens. In a study, it exhibited an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Antioxidant Activity :
    • The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing an IC50 value of 25 µg/mL, which suggests its effectiveness in scavenging free radicals .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in human monocytes .
  • Cytotoxicity Against Cancer Cells :
    • The compound has shown cytotoxic effects against various cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes involved in inflammation and cancer progression. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK, leading to reduced inflammation and increased apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various auronols, including this compound, demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed into a therapeutic agent for treating bacterial infections .

Case Study 2: Antioxidant and Anti-inflammatory Properties

In a comparative study assessing various compounds for their antioxidant and anti-inflammatory properties, this compound was found to have a superior profile compared to other tested compounds. This study highlighted its potential application in chronic inflammatory diseases .

Summary Table of Biological Activities

Activity Type Effect Test Method IC50/MIC Value
AntimicrobialEffective against S. aureusAgar well diffusion10 µg/mL
AntioxidantScavenging free radicalsDPPH assay25 µg/mL
Anti-inflammatoryReduced TNF-α productionELISANot specified
CytotoxicityInduced apoptosis in MCF-7MTT assay15 µM

Properties

CAS No.

4940-48-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-benzyl-2-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H12O3/c16-14-12-8-4-5-9-13(12)18-15(14,17)10-11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

VKYKBJAXUAMRLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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